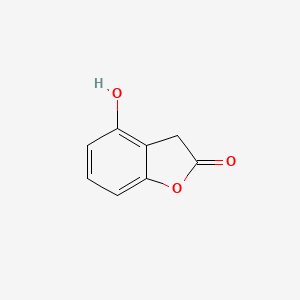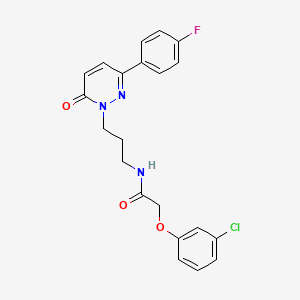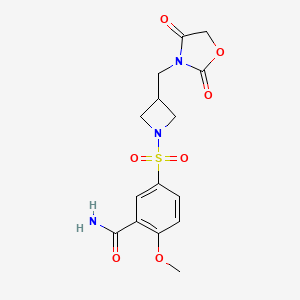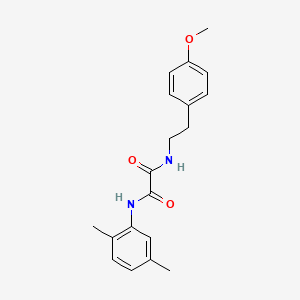
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-ol, commonly known as DFMT, is a fluorinated alcohol that has gained significant attention in scientific research due to its unique properties. DFMT is a chiral compound that can exist in two enantiomeric forms, (R)-DFMT and (S)-DFMT.
科学的研究の応用
DFMT has been studied for its potential use in a variety of scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFMT has shown promise as a potential drug candidate for the treatment of cancer and other diseases. In materials science, DFMT has been used to synthesize novel materials with unique properties. In organic synthesis, DFMT has been used as a chiral building block for the synthesis of complex organic molecules.
作用機序
The mechanism of action of DFMT is not well understood, but it is believed to function as a potent inhibitor of enzymes involved in various biological processes. DFMT has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell cycle regulation. DFMT has also been shown to inhibit the activity of sirtuins, which are enzymes that regulate various cellular processes, including metabolism, DNA repair, and aging.
Biochemical and Physiological Effects:
DFMT has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DFMT can induce cell cycle arrest and apoptosis in cancer cells. DFMT has also been shown to inhibit the growth of tumor cells in animal models. In addition, DFMT has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
DFMT has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is stable under a wide range of conditions. DFMT is also highly soluble in a variety of solvents, making it easy to work with in the lab. However, one limitation of DFMT is that it is a chiral compound, which means that it can exist in two enantiomeric forms. This can make it difficult to study the compound's biological activity, as the two enantiomers may have different effects.
将来の方向性
There are several future directions for research on DFMT. One area of interest is the development of DFMT-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of DFMT as a chiral building block for the synthesis of complex organic molecules. Additionally, further research is needed to fully understand the mechanism of action of DFMT and its effects on various biological processes.
合成法
DFMT can be synthesized through the reaction of 2,3,3-trimethylpent-1-ene with hydrogen fluoride in the presence of a catalyst. The resulting product is then converted to DFMT through a series of chemical reactions, including oxidation and reduction.
特性
IUPAC Name |
(2R)-5,5-difluoro-2,3,3-trimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2O/c1-6(5-11)8(2,3)4-7(9)10/h6-7,11H,4-5H2,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITVHRGVAAUVGZ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)
![(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2854604.png)

![2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2854607.png)


![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2854611.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2854617.png)
![methyl 5-((8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2854618.png)

![N-(4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2854620.png)